butyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate
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Overview
Description
Butyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate is a biochemical compound with the molecular formula C19H21NO4 and a molecular weight of 327.37 . This compound is primarily used in proteomics research and is known for its specific chemical structure that includes a butyl ester group, a methoxyphenyl group, and an aminobenzoate group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate typically involves the condensation of 4-aminobenzoic acid with 2-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then esterified with butanol in the presence of an acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The Schiff base can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Butyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industrial Applications: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of butyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The phenolic hydroxyl group and the Schiff base moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate
- Butyl 4-{[(1E)-(2-methoxyphenyl)methylene]amino}benzoate
- Butyl 4-{[(1E)-(2-hydroxy-4-methoxyphenyl)methylene]amino}benzoate
Uniqueness
Butyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile biochemical tool in various research applications .
Properties
IUPAC Name |
butyl 4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-4-12-24-19(22)14-8-10-16(11-9-14)20-13-15-6-5-7-17(23-2)18(15)21/h5-11,13,21H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJBNBVBAISXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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